N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride
CAS No.: 76924-22-6
Cat. No.: VC2359198
Molecular Formula: C8H18ClNO2S
Molecular Weight: 227.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76924-22-6 |
|---|---|
| Molecular Formula | C8H18ClNO2S |
| Molecular Weight | 227.75 g/mol |
| IUPAC Name | N-butyl-1,1-dioxothiolan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO2S.ClH/c1-2-3-5-9-8-4-6-12(10,11)7-8;/h8-9H,2-7H2,1H3;1H |
| Standard InChI Key | DJGOZKYERQICPN-UHFFFAOYSA-N |
| SMILES | CCCCNC1CCS(=O)(=O)C1.Cl |
| Canonical SMILES | CCCCNC1CCS(=O)(=O)C1.Cl |
Introduction
Chemical Identity and Basic Properties
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride is an organic amine derivative characterized by its unique structural features and chemical properties. The compound represents an important class of tetrahydrothiophene-based structures with potential applications in various fields.
Table 1: Chemical Identity
| Parameter | Information |
|---|---|
| CAS Registry Number | 76924-22-6 |
| Alternative CAS Number | 5553-21-9 (reported in some databases) |
| Molecular Formula | C₈H₁₈ClNO₂S |
| Molecular Weight | 227.75 g/mol |
| Chemical Classification | Organic amine derived from tetrahydrothiophene structures |
| IUPAC Name | N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride |
The compound is classified within the family of organic amines, specifically those derived from tetrahydrothiophene structures. The 1,1-dioxide designation indicates the presence of two oxygen atoms double-bonded to the sulfur atom in the tetrahydrothiophene ring, forming a sulfone functional group. The hydrochloride salt formation enhances water solubility compared to the free amine form, which is typical for amine compounds.
Structural Characteristics
The molecular structure of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride consists of several key components that define its chemical behavior and potential applications.
Core Structure
The backbone of the molecule features a five-membered tetrahydrothiophene ring with the following key structural elements:
-
A saturated five-membered heterocyclic ring containing a sulfur atom
-
Two oxygen atoms double-bonded to the sulfur atom, forming a sulfone group (1,1-dioxide)
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A secondary amine substituent at the 3-position of the ring
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A butyl chain attached to the nitrogen atom
-
Protonation of the nitrogen with a chloride counterion (hydrochloride salt)
The sulfone group (SO₂) within the tetrahydrothiophene ring contributes to the molecule's polarity and potential hydrogen bonding capabilities. The protonated amine nitrogen forms an ionic bond with the chloride counterion, which significantly affects the compound's physical properties, particularly its solubility profile .
Physical and Chemical Properties
The physical and chemical properties of N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride are influenced by its structural features, particularly the presence of the protonated amine and the sulfone group.
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Physical State | Solid | Typical for amine hydrochlorides |
| Color | Colorless to pale yellow | Common for similar compounds |
| Solubility | Highly soluble in water | Enhanced by hydrochloride salt formation |
| pH (aqueous solution) | Acidic | Due to the hydrochloride form |
| Stability | Store in cool, dry place | To maintain chemical integrity |
| Signal Word | Warning | Standard precautionary designation |
As an amine hydrochloride, the compound exhibits enhanced water solubility compared to its free base form. This is a characteristic property of amine hydrochlorides, which makes them preferred in pharmaceutical and chemical applications where aqueous solubility is desired .
Related Compounds and Structural Analogs
N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride belongs to a family of tetrahydrothiophene derivatives, with several structurally related compounds having been identified and studied.
Table 3: Related Compounds
| Compound Name | CAS Number | Relationship |
|---|---|---|
| 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | 51642-03-6 | Primary amine analog |
| (R)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | 935455-27-9 | Stereoisomer with primary amine |
| (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | 935455-28-0 | Stereoisomer with primary amine |
| N-butyl-N-propylbutan-1-amine | 36874-77-8 | Similar alkylamine structure |
These structurally related compounds share certain chemical and physical properties with N-butyl-N-(1,1-dioxidotetrahydrothien-3-yl)amine hydrochloride, which may provide insights into its behavior and potential applications .
| Category | Information |
|---|---|
| Hazard Statements | H302, H315, H319, H335 (typical for similar compounds) |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 |
| Personal Protection | Appropriate gloves, eye protection, respiratory protection |
| Storage Recommendations | Cool, dry place in sealed containers |
| Incompatibilities | Strong oxidizing agents, strong bases |
The compound carries the signal word "Warning" as noted for related compounds, indicating moderate hazard potential . As with most chemical compounds, it should be handled with appropriate safety measures, including the use of personal protective equipment and proper ventilation.
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